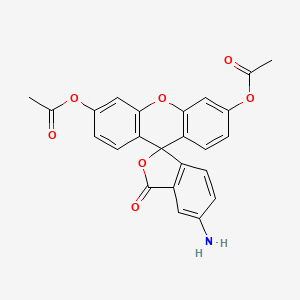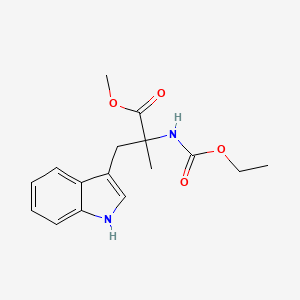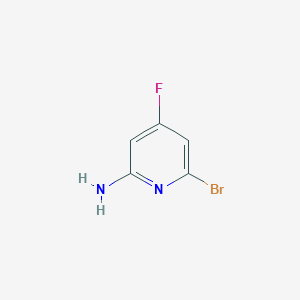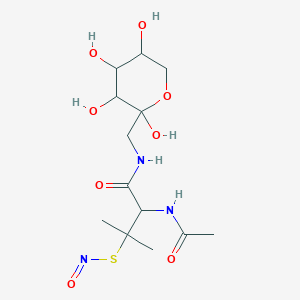
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to an octadecenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride typically involves the esterification of octadecenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then subjected to a series of reactions to introduce the amino and hydroxyl groups. One common method involves the use of reagents like ammonia and hydrogen peroxide under controlled conditions to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by sequential functional group transformations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the octadecenoic acid backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Saturated octadecanoic acid derivatives
Substitution: Alkylated amino derivatives
Applications De Recherche Scientifique
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also integrate into lipid membranes, affecting their fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrochloride
- Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrobromide
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrobromide
Uniqueness
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C20H40ClNO3 |
|---|---|
Poids moléculaire |
378.0 g/mol |
Nom IUPAC |
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+; |
Clé InChI |
MLZIFGYKDWQAAK-CMBBICFISA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(C(C(=O)OCC)N)O.Cl |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)





![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)


![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)


![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

